molecular formula C15H11ClN4O2S B2668081 N-(3-chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 573942-41-3

N-(3-chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2668081
CAS RN: 573942-41-3
M. Wt: 346.79
InChI Key: YMQMIPMSSDKISZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains several aromatic rings (phenyl, pyridine, and oxadiazole), which are likely to contribute to its stability and reactivity. The presence of the amide and thioether groups could also influence its physical and chemical properties .

Scientific Research Applications

Antibacterial and Anti-enzymatic Properties

Compounds with 1,3,4-oxadiazole derivatives, such as those synthesized by Nafeesa et al. (2017), have demonstrated notable antibacterial activity against both gram-negative and gram-positive bacteria, alongside anti-enzymatic potential against the lipoxygenase enzyme. These findings suggest potential applications in developing new antibacterial agents with specific enzymatic target profiles (Nafeesa et al., 2017).

α-Glucosidase Inhibition

Research by Iftikhar et al. (2019) on N-aryl/aralkyl derivatives of 1,3,4-oxadiazole-2-thiol acetamide showed significant α-glucosidase inhibitory potential, indicating a possible application in managing diabetes through the modulation of postprandial hyperglycemia. Molecular docking and ADME predictions further supported these findings, suggesting these compounds as promising leads for antidiabetic drug development (Iftikhar et al., 2019).

Anticancer Activity

Vinayak et al. (2014) synthesized novel 1,3,4-oxadiazole-2-thiol derivatives and evaluated their cytotoxicity against several cancer cell lines. The study highlighted compounds with significant cytotoxic effects, suggesting their utility in anticancer therapy, particularly for targeting specific cancer types such as PANC-1 and HepG2 cell lines (Vinayak et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many indole derivatives (which have a structure somewhat similar to this compound) have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2S/c16-11-2-1-3-12(8-11)18-13(21)9-23-15-20-19-14(22-15)10-4-6-17-7-5-10/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQMIPMSSDKISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329263
Record name N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

573942-41-3
Record name N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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